An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzamide
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzamide
Introduction
4-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts desirable physicochemical properties that are highly sought after in the design of bioactive molecules. This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzamide, including its chemical identity, properties, synthesis, applications in drug discovery, and safety protocols. The strategic placement of the electron-withdrawing trifluoromethyl group and the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Core Identification
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Chemical Name: 4-Fluoro-3-(trifluoromethyl)benzamide
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Molecular Weight: 207.12 g/mol [2]
Physicochemical Properties
The physicochemical properties of 4-Fluoro-3-(trifluoromethyl)benzamide are crucial for its handling, reactivity, and role as a synthetic intermediate. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 84 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 222.2 ± 40.0 °C | ChemicalBook[2] |
| Molecular Weight | 207.12 | ChemicalBook[2] |
| Molecular Formula | C₈H₅F₄NO | ChemicalBook[2] |
Synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide can be achieved through several routes, primarily involving the functional group transformation of a suitably substituted benzene ring. Two of the most common and practical approaches start from either 4-fluoro-3-(trifluoromethyl)benzonitrile or 4-fluoro-3-(trifluoromethyl)benzoyl chloride.
Hydrolysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile
A prevalent and efficient method for the preparation of benzamides is the hydrolysis of the corresponding benzonitriles. This transformation can be carried out under either acidic or basic conditions. The nitrile group of the precursor, 4-fluoro-3-(trifluoromethyl)benzonitrile, can be converted to the primary amide.[9]
Causality: Base-catalyzed hydrolysis is often preferred as it can be less harsh than acidic conditions, potentially preventing unwanted side reactions on the fluorinated aromatic ring. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.
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Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-(trifluoromethyl)benzonitrile in a suitable solvent such as a mixture of ethanol and water.
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Step 2: Addition of Base Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
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Step 3: Reaction Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Step 4: Work-up and Purification Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl) to precipitate the product. The crude 4-Fluoro-3-(trifluoromethyl)benzamide is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Caption: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzamide from its benzoyl chloride precursor.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The amide protons would likely appear as a broad singlet. The coupling patterns of the aromatic protons would be complex due to splitting by each other and by the fluorine atom.
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¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon of the amide would be in the range of 165-170 ppm. The aromatic carbons would show characteristic shifts, with the carbons attached to fluorine and the trifluoromethyl group exhibiting splitting (C-F coupling).
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IR Spectroscopy: The infrared spectrum would be characterized by the N-H stretching vibrations of the primary amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1690 cm⁻¹), and strong C-F stretching bands.
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Mass Spectrometry: The mass spectrum under electron ionization would show the molecular ion peak at m/z 207. The fragmentation pattern would likely involve the loss of the amide group and potentially the trifluoromethyl group. [7]
Applications in Drug Discovery and Development
4-Fluoro-3-(trifluoromethyl)benzamide is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve cell membrane permeability. The fluorine atom can also modulate the electronic properties of the molecule and participate in favorable interactions with biological targets. [1] This class of compounds serves as a key intermediate in the synthesis of a range of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, structurally related benzamides are core components of several kinase inhibitors used in oncology. While direct evidence for its use in specific commercial drugs is not readily found in public literature, the structural motif is present in numerous patented compounds in late-stage clinical trials.
Safety and Handling
4-Fluoro-3-(trifluoromethyl)benzamide is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Fluoro-3-(trifluoromethyl)benzamide is a strategically important chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through well-established organic transformations, and its unique combination of functional groups offers a versatile platform for the design of novel bioactive compounds. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working in the field of drug discovery and development.
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